molecular formula C16H10F3N3OS B257679 2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

カタログ番号 B257679
分子量: 349.3 g/mol
InChIキー: LGNXIZJJBBMYDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for its target proteins, making it a promising candidate for further research and development.

作用機序

TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TSK, which are all key proteins involved in the survival and proliferation of cancer cells. By blocking the activity of these proteins, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a high level of selectivity for its target proteins, minimizing the risk of off-target effects and reducing the potential for toxicity. This compound has also been shown to have good oral bioavailability, making it a promising candidate for further development as a cancer treatment.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its high level of selectivity for its target proteins, which makes it a promising candidate for further research and development. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its potential for treating specific types of cancer.

将来の方向性

There are several potential future directions for research on TAK-659, including:
1. Further preclinical studies to determine the efficacy of this compound in treating different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in human patients.
3. Development of combination therapies that incorporate TAK-659 with other cancer treatments to improve patient outcomes.
4. Investigation of the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
5. Studies to determine the optimal dosage and administration schedule for TAK-659 in cancer patients.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile with potassium thioacetate in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, 2-(methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, which is then reacted with cyanomethyl chloride to form the final product, TAK-659.

科学的研究の応用

TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to selectively inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK).

特性

製品名

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

分子式

C16H10F3N3OS

分子量

349.3 g/mol

IUPAC名

2-(cyanomethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10F3N3OS/c1-23-11-4-2-10(3-5-11)14-8-13(16(17,18)19)12(9-21)15(22-14)24-7-6-20/h2-5,8H,7H2,1H3

InChIキー

LGNXIZJJBBMYDN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

正規SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。